molecular formula C9H11Br2O3P B14353694 (1,2-Dibromo-1-phenylpropyl)phosphonic acid CAS No. 90561-33-4

(1,2-Dibromo-1-phenylpropyl)phosphonic acid

Cat. No.: B14353694
CAS No.: 90561-33-4
M. Wt: 357.96 g/mol
InChI Key: LNMSXRGGGYYIEQ-UHFFFAOYSA-N
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Description

(1,2-Dibromo-1-phenylpropyl)phosphonic acid is a chemical compound characterized by the presence of bromine, phenyl, and phosphonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dibromo-1-phenylpropyl)phosphonic acid typically involves the reaction of 1,2-dibromo-1-phenylpropane with phosphonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may also involve heating to ensure complete reaction and high yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1,2-Dibromo-1-phenylpropyl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphonic acids, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

(1,2-Dibromo-1-phenylpropyl)phosphonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2-Dibromo-1-phenylpropyl)phosphonic acid involves its interaction with specific molecular targets. The bromine atoms and phosphonic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions are mediated through covalent bonding or coordination with active sites on the target molecules .

Comparison with Similar Compounds

  • (1,2-Dichloro-1-phenylpropyl)phosphonic acid
  • (1,2-Dibromo-1-phenylethyl)phosphonic acid
  • (1,2-Dibromo-1-phenylpropyl)phosphinic acid

Comparison: (1,2-Dibromo-1-phenylpropyl)phosphonic acid is unique due to the presence of both bromine atoms and a phosphonic acid group. This combination imparts distinct chemical properties, such as higher reactivity and specific binding affinities, compared to its analogs. The presence of the phenyl group also contributes to its stability and potential interactions with aromatic systems .

Properties

CAS No.

90561-33-4

Molecular Formula

C9H11Br2O3P

Molecular Weight

357.96 g/mol

IUPAC Name

(1,2-dibromo-1-phenylpropyl)phosphonic acid

InChI

InChI=1S/C9H11Br2O3P/c1-7(10)9(11,15(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14)

InChI Key

LNMSXRGGGYYIEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)(P(=O)(O)O)Br)Br

Origin of Product

United States

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